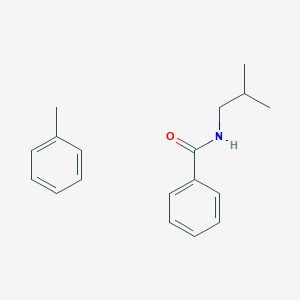![molecular formula C9H14O2 B14364188 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane CAS No. 90438-56-5](/img/structure/B14364188.png)
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane is a unique organic compound characterized by its spirocyclic structure, which includes two ether linkages. This compound is part of a broader class of spiro compounds that have garnered significant interest due to their intriguing conformational and stereochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method includes the reaction of diols with appropriate ketones or aldehydes under acidic conditions to form the spirocyclic ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic ethers into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and conformational dynamics.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Known for its use in biodegradable polyorthoesters.
1,7-Dioxaspiro[5.5]undecane: Commonly used in the synthesis of acid-degradable core-crosslinked micelles.
3-Oxaspiro[5,5]undecane-2,4-dione: Utilized in various synthetic applications.
Uniqueness: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific spirocyclic structure, which imparts unique conformational properties and reactivity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
90438-56-5 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4,10-dioxadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-4-9(3-1)10-7-8(11-9)5-6-8/h1-7H2 |
InChI-Schlüssel |
CZGUQUPKWVVXAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)OCC3(O2)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
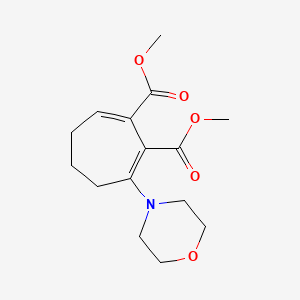
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
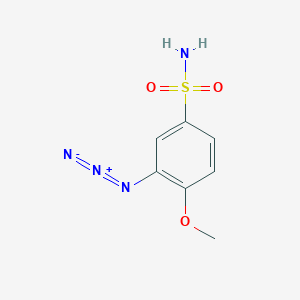
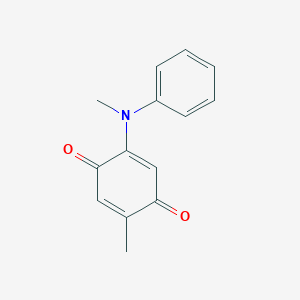
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)



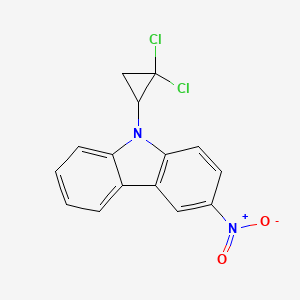

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
